molecular formula C17H23NO4 B15173372 4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-52-8

4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15173372
CAS No.: 918639-52-8
M. Wt: 305.4 g/mol
InChI Key: PWRRASGONZXMPE-UHFFFAOYSA-N
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Description

4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the esterification of nonanoic acid with a suitable phenolic compound, followed by cyclization to form the benzoxazinone ring. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The cyclization step may require heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced benzoxazinones, and substituted benzoxazinones with various functional groups.

Scientific Research Applications

4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Nonanoyloxy)benzenesulfonate: Similar in structure but contains a sulfonate group instead of the benzoxazinone ring.

    4-(4H-1,2,4-triazol-4-yl)benzoic acid: Contains a triazole ring instead of the benzoxazinone ring.

Uniqueness

4-(Nonanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

918639-52-8

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) nonanoate

InChI

InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-12-17(20)22-18-14-10-8-9-11-15(14)21-13-16(18)19/h8-11H,2-7,12-13H2,1H3

InChI Key

PWRRASGONZXMPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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